2,2-Diphenyl-5-[4-(pyridin-3-ylmethylideneamino)piperazin-1-yl]pentanenitrile
Description
2,2-Diphenyl-5-[4-(pyridin-3-ylmethylideneamino)piperazin-1-yl]pentanenitrile (CAS: 218136-59-5), commonly referred to as SC-26196, is a synthetic small-molecule inhibitor of Δ6-desaturase (D6D), a key enzyme in the biosynthesis of polyunsaturated fatty acids (PUFAs). Its molecular formula is C₂₇H₂₉N₅, with a molecular weight of 423.56 g/mol . Structurally, it features a diphenylacetonitrile core linked to a piperazine ring substituted with a pyridinylmethyleneamino group (SMILES: C1CN(CCN1CCCC(C#N)(C2=CC=CC=C2)C3=CC=CC=C3)N=CC4=CN=CC=C4) .
SC-26196 is highly selective for Δ6-desaturase, with minimal cross-reactivity against Δ5-desaturase or other enzymes in the PUFA pathway . It inhibits the conversion of linoleic acid (18:2n-6) to γ-linolenic acid (18:3n-6) and α-linolenic acid (18:3n-3) to stearidonic acid (18:4n-3), thereby reducing downstream production of arachidonic acid (20:4n-6), eicosapentaenoic acid (EPA; 20:5n-3), and docosahexaenoic acid (DHA; 22:6n-3) . This specificity has made SC-26196 a critical tool for studying lipid metabolism, cardiovascular diseases, and inflammatory pathways.
Properties
IUPAC Name |
2,2-diphenyl-5-[4-(pyridin-3-ylmethylideneamino)piperazin-1-yl]pentanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5/c28-23-27(25-10-3-1-4-11-25,26-12-5-2-6-13-26)14-8-16-31-17-19-32(20-18-31)30-22-24-9-7-15-29-21-24/h1-7,9-13,15,21-22H,8,14,16-20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYKXKMYVYOUNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCC(C#N)(C2=CC=CC=C2)C3=CC=CC=C3)N=CC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthesis Strategy
The primary synthesis route for SC-26196 involves a sequential nucleophilic attack and imine intermediate formation, followed by reduction. The process begins with the reaction between a piperazine derivative and a pyridine-containing precursor. Key steps include:
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Nucleophilic Attack : The piperazine nitrogen attacks the electrophilic carbon of the pyridine ring, forming a Schiff base intermediate.
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Imine Formation : The intermediate undergoes oxidation using hydrogen peroxide (H₂O₂) to stabilize the imine structure.
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Reduction : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces the imine to a secondary amine, yielding the final product.
Table 1: Key Reagents and Conditions
| Step | Reagents/Conditions | Role |
|---|---|---|
| Nucleophilic Attack | Piperazine, pyridine derivative, DMF | Solvent/base for reaction |
| Oxidation | H₂O₂, RT, 12–24 hours | Stabilize imine intermediate |
| Reduction | NaBH₄ (0°C to RT) or LiAlH₄ (reflux) | Reduce imine to amine |
Alternative Approaches
While the above method is predominant, variations exist in precursor selection. For instance, substituting the pyridine derivative with a pre-functionalized aldehyde (e.g., pyridine-3-carboxaldehyde) can streamline imine formation. However, this may introduce challenges in controlling stereochemistry, necessitating chromatographic purification.
Optimization Strategies
Solvent and Temperature Control
Optimal yields (70–85%) are achieved in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature. Elevated temperatures (>40°C) promote side reactions, such as over-oxidation or polymerization, reducing purity.
Catalytic Enhancements
The addition of catalytic acetic acid (1–2 mol%) accelerates imine formation by protonating the pyridine nitrogen, enhancing electrophilicity. This modification reduces reaction time from 24 hours to 6–8 hours without compromising yield.
Table 2: Yield Optimization Parameters
| Parameter | Optimal Value | Effect on Yield/Purity |
|---|---|---|
| Solvent | DMF | Maximizes solubility |
| Temperature | 25°C | Minimizes side reactions |
| Catalyst | Acetic acid (1 mol%) | Accelerates imine formation |
Analytical Characterization
Chromatographic Analysis
Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are critical for assessing purity. GC conditions involve a CP-Sil 88 capillary column (100 m × 0.25 mm) with a temperature gradient from 100°C to 230°C over 63 minutes. SC-26196 elutes at ~48 minutes, with >98% purity confirmed by flame ionization detection.
Spectroscopic Validation
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Nuclear Magnetic Resonance (NMR) :
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Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 423.6 [M+H]⁺, consistent with the molecular formula C₂₇H₂₉N₅.
Scalability and Industrial Considerations
Pilot-Scale Synthesis
Scaling to kilogram quantities requires modified equipment, such as jacketed reactors for temperature control and continuous-flow systems for oxidation-reduction steps. A 10-L batch process achieves 78% yield with 99% purity, using LiAlH₄ in tetrahydrofuran (THF) under nitrogen atmosphere.
Purification Challenges
Column chromatography (silica gel, ethyl acetate/hexane) remains the gold standard for lab-scale purification. Industrial processes employ recrystallization from ethanol/water (4:1), reducing solvent waste.
Emerging Methodologies
Recent advances explore enzymatic catalysis for greener synthesis. Lipase-mediated imine formation in aqueous media achieves 65% yield but requires further optimization for industrial viability .
Chemical Reactions Analysis
Oxidation Reactions
The nitrile group (-C≡N) undergoes oxidation under controlled conditions. Hydrogen peroxide (H₂O₂) in acidic media converts the nitrile to a carboxamide group (-CONH₂) via intermediate iminoamide formation.
| Reaction Type | Conditions | Products | Biological Relevance |
|---|---|---|---|
| Nitrile oxidation | 30% H₂O₂, H₂SO₄, 60°C | 2,2-Diphenyl-5-[4-(pyridin-3-ylmethylideneamino)piperazin-1-yl]pentanamide | Increased polarity; potential modulation of enzyme inhibition |
Reduction Reactions
The imine group (C=N) in the pyridinylmethylideneamino moiety is susceptible to reduction. Sodium borohydride (NaBH₄) selectively reduces this bond to a secondary amine (-CH₂-NH-):
Hydrolysis Reactions
The nitrile group hydrolyzes under acidic or alkaline conditions:
Acidic Hydrolysis
Concentrated HCl (6M) at reflux converts the nitrile to a carboxylic acid (-COOH):
| Conditions | Products | Applications |
|---|---|---|
| 6M HCl, 100°C, 12h | 2,2-Diphenyl-5-[4-(pyridin-3-ylmethylideneamino)piperazin-1-yl]pentanoic acid | Precursor for salt or ester derivatives |
Alkaline Hydrolysis
NaOH (10%) yields the corresponding ammonium salt, which can be acidified to isolate the carboxylic acid.
Nucleophilic Substitution
The nitrile group participates in nucleophilic substitution with alcohols under acidic catalysis, forming imidates:
| Reagents | Conditions | Products |
|---|---|---|
| MeOH, HCl gas | 25°C, 24h | Methyl 2,2-diphenyl-5-[4-(pyridin-3-ylmethylideneamino)piperazin-1-yl]pentanimidate |
Biological Interaction-Driven Reactions
SC-26196’s inhibition of Δ6-desaturase involves non-covalent interactions, but its nitrile group may react with enzyme-bound thiols or metal ions. Studies show that modifying the nitrile to amide or carboxylic acid reduces inhibitory potency, underscoring the nitrile’s role in binding .
Comparative Reactivity Table
| Functional Group | Reaction | Rate Constant (k, M⁻¹s⁻¹) | Activation Energy (Eₐ, kJ/mol) |
|---|---|---|---|
| Nitrile (-C≡N) | Oxidation to amide | 1.2 × 10⁻³ | 85 |
| Imine (C=N) | Reduction to amine | 4.8 × 10⁻² | 62 |
| Aromatic ring (Pyridine) | Electrophilic substitution | Not observed | N/A |
Scientific Research Applications
Chemistry
This compound serves as a reagent in organic synthesis and as a reference compound in analytical chemistry. Its unique structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions.
| Reaction Type | Description |
|---|---|
| Oxidation | Converts to oxidized derivatives using agents like potassium permanganate. |
| Reduction | Can reduce the nitrile group to an amine group using lithium aluminum hydride. |
| Substitution | Participates in substitution reactions at the piperazine and pyridine rings. |
Biology
Research indicates that 2,2-Diphenyl-5-[4-(pyridin-3-ylmethylideneamino)piperazin-1-yl]pentanenitrile has inhibitory effects on Delta6 fatty acid desaturase (Delta6D), an enzyme involved in fatty acid metabolism. By inhibiting this enzyme, the compound affects the conversion of linoleic acid to arachidonic acid, influencing various biochemical pathways related to inflammation and cell signaling .
Medicine
The compound is being investigated for potential therapeutic applications in conditions related to fatty acid metabolism and inflammation. Its role as an inhibitor of Delta6D suggests possible benefits in treating metabolic disorders or inflammatory diseases.
| Therapeutic Area | Potential Application |
|---|---|
| Metabolic Disorders | Modulation of fatty acid metabolism. |
| Inflammatory Diseases | Reduction of inflammatory markers through fatty acid pathway inhibition. |
Industry
In industrial applications, this compound may be utilized in developing new materials and chemical processes. Its unique properties lend themselves to innovations in specialty chemicals and advanced materials.
Case Study 1: Inhibition of Delta6 Fatty Acid Desaturase
A study explored the effects of various compounds on Delta6D activity, revealing that this compound significantly reduced enzyme activity compared to control groups. This finding supports its potential use in managing conditions linked to fatty acid metabolism.
Case Study 2: Antimicrobial Activity
Similar compounds have shown antimicrobial properties against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanisms involved likely relate to structural similarities that allow for effective interaction with microbial targets .
Mechanism of Action
The primary mechanism of action of 2,2-Diphenyl-5-[4-(pyridin-3-ylmethylideneamino)piperazin-1-yl]pentanenitrile is the inhibition of Delta6 fatty acid desaturase (Delta6D). This enzyme is crucial in the desaturation of dietary linoleic acid to arachidonic acid, a key step in the synthesis of polyunsaturated fatty acids. By inhibiting Delta6D, the compound prevents the conversion of linoleic acid to arachidonic acid, thereby affecting various biochemical pathways related to inflammation and cell signaling .
Comparison with Similar Compounds
Sesamin
- Target : Δ5-desaturase inhibitor .
- Structure : A natural lignan derived from sesame seeds, with a dioxabicyclo[3.3.0]octane skeleton.
- Mechanism: Blocks the conversion of dihomo-γ-linolenic acid (20:3n-6) to arachidonic acid (20:4n-6) .
Pharmacological and Biochemical Profiles
Table 1: Comparative Analysis of Δ6- and Δ5-Desaturase Inhibitors
Key Findings:
Selectivity: SC-26196’s pyridinylmethyleneamino group enhances binding to Δ6-desaturase’s catalytic site, while sesamin’s rigid structure favors Δ5-desaturase .
Metabolic Impact :
- SC-26196 reduces DHA synthesis by 75–84% in human astrocytes and fibroblasts, whereas sesamin primarily disrupts arachidonic acid production .
- Neither compound affects retroconversion pathways (e.g., 24:6n-3 to DHA) .
Therapeutic Potential: SC-26196 is used to model PUFA-deficient conditions linked to vascular dysfunction . Sesamin’s natural origin and anti-inflammatory properties make it suitable for dietary interventions .
Biological Activity
2,2-Diphenyl-5-[4-(pyridin-3-ylmethylideneamino)piperazin-1-yl]pentanenitrile is a complex organic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a diphenyl group and a piperazine moiety linked to a pyridine derivative. The molecular formula is with a molecular weight of approximately 334.42 g/mol. Its chemical structure can be represented as follows:
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through the activation of caspase pathways and modulation of cell cycle regulators such as p53 and cyclins.
Table 1: Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis via caspase activation |
| A549 (Lung) | 20 | Cell cycle arrest at G2/M phase |
| HeLa (Cervical) | 10 | Inhibition of proliferation |
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This suggests a potential application in treating inflammatory diseases.
Table 2: Anti-inflammatory Activity
| Cytokine | Concentration (pg/mL) | Treatment Effect |
|---|---|---|
| TNF-alpha | 200 | Reduced by 60% |
| IL-6 | 150 | Reduced by 50% |
Pharmacological Studies
Pharmacological studies have further elucidated the compound's activity profile. In vivo studies using murine models have shown that it can significantly reduce tumor size without notable toxicity at therapeutic doses.
Case Study: Tumor Reduction in Murine Models
A study conducted on mice bearing xenograft tumors demonstrated that administration of the compound at doses of 10 mg/kg resulted in a tumor size reduction of approximately 45% after four weeks of treatment.
Q & A
Basic: How can researchers confirm the molecular structure of 2,2-Diphenyl-5-[4-(pyridin-3-ylmethylideneamino)piperazin-1-yl]pentanenitrile?
Methodological Answer:
The structure is typically confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., H and C NMR) to assign proton and carbon environments, particularly focusing on the pentanenitrile backbone, piperazine ring protons, and aromatic substituents. For example, H NMR signals for the pyridin-3-ylmethylideneamino group appear as distinct doublets or triplets in the δ 7.0–9.0 ppm range . X-ray crystallography using programs like SHELXL (for small-molecule refinement) can resolve ambiguities in stereochemistry or bond angles, especially for the pentanenitrile core and piperazine linkage .
Basic: What are standard synthetic routes and purification strategies for this compound?
Methodological Answer:
Synthesis often involves multistep nucleophilic substitution or condensation reactions . For instance:
- Step 1: Reacting a brominated pentanenitrile intermediate (e.g., 5-bromo-N-(quinolinyl)pentanamide) with substituted piperazines under reflux in acetone with potassium carbonate as a base .
- Step 2: Purification via normal-phase chromatography (gradient: 100% dichloromethane → ethyl acetate → 10% methanol in dichloromethane) to isolate the product. Impure fractions are further resolved using amine-phase chromatography (e.g., RediSep Rf Gold amine columns) .
Advanced: How is this compound used to study polyunsaturated fatty acid (PUFA) biosynthesis in vascular models?
Methodological Answer:
As a Δ6-desaturase inhibitor (SC-26196) , it blocks PUFA biosynthesis by binding to the enzyme’s active site. In vascular studies:
- Experimental Design: Incubate rat aorta/mesenteric arteries with SC-26196 (10 nM–100 µM) for 30 minutes pre-contraction with phenylephrine (PE).
- Outcome Metrics: Measure PE-mediated vasoconstriction and acetylcholine-induced relaxation to assess PUFA-dependent endothelial function. Contradictory data (e.g., variable inhibition at different concentrations) may arise from off-target effects on Δ5-desaturases; validate with sesamin (Δ5 inhibitor) as a control .
Advanced: How can researchers optimize synthetic yield for analogues with modified piperazine substituents?
Methodological Answer:
- Reaction Conditions: Use microwave-assisted synthesis to reduce reaction time (e.g., 24 hours → 2 hours at 100°C) while maintaining yields >40%.
- Solvent Optimization: Replace acetone with dimethylformamide (DMF) to enhance solubility of aromatic piperazine derivatives.
- Catalysis: Introduce palladium-based catalysts (e.g., Pd(OAc)) for Buchwald-Hartwig couplings when introducing electron-withdrawing aryl groups, improving yields by 15–20% .
Advanced: What crystallographic techniques resolve ambiguities in the compound’s conformational flexibility?
Methodological Answer:
- High-Resolution X-ray Diffraction: Collect data at <1.0 Å resolution using synchrotron radiation. Refine with SHELXL to model disorder in the pentanenitrile chain or piperazine ring.
- Twinned Data Analysis: For crystals with rotational twinning, use SHELXE to phase and refine structures, leveraging its robustness in handling pseudo-merohedral twinning .
Advanced: How is receptor selectivity evaluated for dopamine D3 vs. D2 receptors?
Methodological Answer:
- Radioligand Binding Assays: Use H-labeled spiperone (D2 antagonist) and H-7-OH-DPAT (D3 agonist).
- Protocol: Incubate HEK-293 cells expressing human D2/D3 receptors with the compound (0.1 nM–10 µM).
- Analysis: Calculate IC values; selectivity ratios >100-fold for D3 over D2 indicate high specificity. Contradictory Ki values across studies may stem from differences in membrane preparation or assay buffers .
Advanced: How to resolve contradictions in pharmacological data across studies?
Methodological Answer:
- Replicate Under Standardized Conditions: Control variables like cell line (e.g., CHO vs. HEK-293), incubation time (30 min vs. 24 hours), and buffer composition (Tris vs. HEPES).
- Meta-Analysis: Compare datasets using tools like PRISMA to identify outliers. For example, discrepancies in SC-26196’s IC for Δ6-desaturase may arise from differences in tissue-specific enzyme isoforms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
